

Application Notes: Inducing and Quantifying Apoptosis with AMG 925

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Compound of Interest					
Compound Name:	AMG 925				
Cat. No.:	B612021	Get Quote			

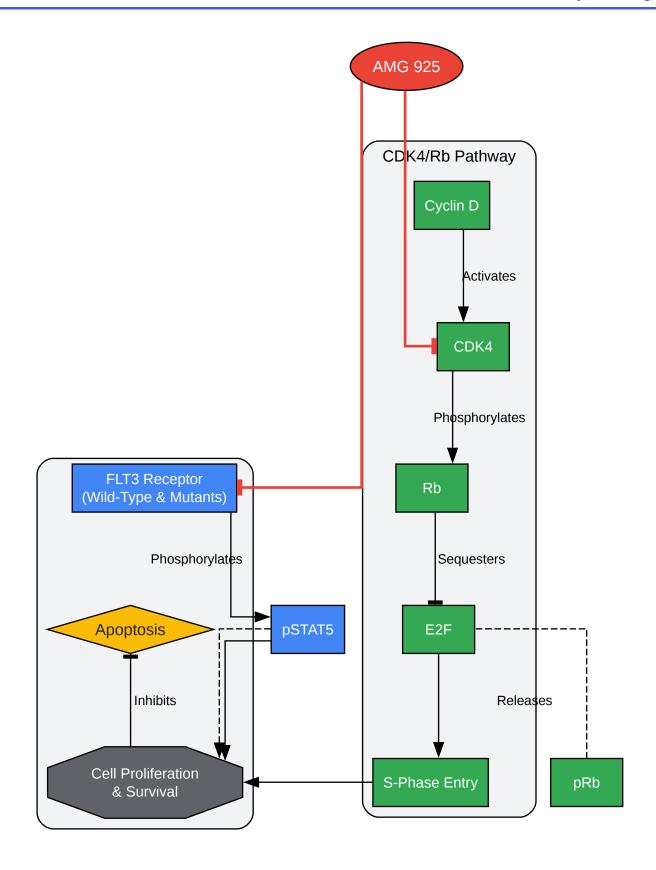
These application notes provide a comprehensive guide for utilizing **AMG 925**, a potent dual inhibitor of FMS-related tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4), to induce and measure apoptosis in cancer cell lines.[1][2][3] This document is intended for researchers, scientists, and drug development professionals investigating the apoptotic mechanisms of **AMG 925**.

AMG 925 is an orally bioavailable kinase inhibitor with high selectivity for FLT3 and CDK4, exhibiting IC50 values of approximately 1-2 nM and 3 nM, respectively.[1][2] Its dual-inhibitory action disrupts key signaling pathways crucial for the proliferation and survival of cancer cells, particularly in malignancies like Acute Myeloid Leukemia (AML) where activating FLT3 mutations are common.[3][4][5] Mechanistically, **AMG 925**'s inhibition of FLT3 blocks the phosphorylation of downstream targets like STAT5, while its inhibition of CDK4 prevents the phosphorylation of the Retinoblastoma (Rb) protein.[1][4][6] This combined action halts cell cycle progression and potently induces apoptosis, making it an effective tool for cancer research.[6][7][8]

Mechanism of Action: AMG 925 in Apoptosis Induction

The primary mechanism by which **AMG 925** induces apoptosis is through the simultaneous blockade of two critical cell signaling pathways. The inhibition of the FLT3 signaling cascade disrupts survival signals, while the inhibition of the CDK4/Rb pathway leads to cell cycle arrest, collectively pushing the cell towards programmed cell death.





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Caption: AMG 925 dual-inhibits FLT3 and CDK4 to induce apoptosis.



Data Presentation

Quantitative data from apoptosis assays should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.

Table 1: AMG 925 IC50 Values in Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) measures the potency of a compound in inhibiting a specific biological function, such as cell proliferation.

Cell Line	Cancer Type	FLT3 Status	IC50 (nM)	Reference
MOLM-13	AML	FLT3-ITD	19	[1][7]
MV4-11	AML	FLT3-ITD	18	[2][7]
COLO 205	Colon Cancer	FLT3-WT	55	[1]
U937	Histiocytic Lymphoma	FLT3-WT	52	[1]

Note: IC50 values can vary based on the specific assay conditions, cell density, and incubation time.

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

This table provides a template for summarizing apoptosis data obtained from flow cytometry analysis following treatment with **AMG 925**.



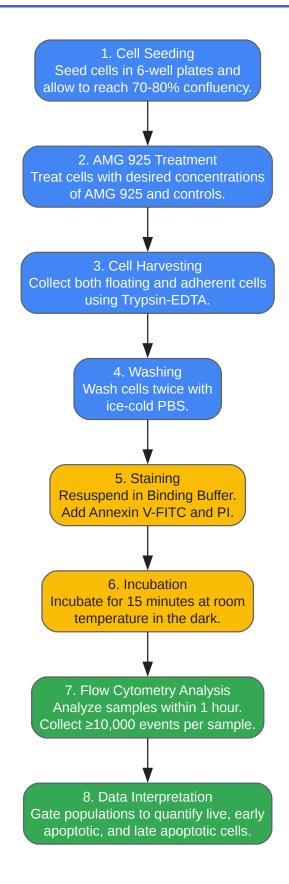
Treatment	Concentration (nM)	Live Cells (%) (Annexin V-/PI-)	Early Apoptotic Cells (%) (Annexin V+/PI-)	Late Apoptotic/Necr otic Cells (%) (Annexin V+/PI+)
Vehicle Control (DMSO)	0			
AMG 925	10	_		
AMG 925	50	_		
AMG 925	200	_		
Positive Control	-	_		

Experimental Protocols

Primary Protocol: Apoptosis Quantification by Annexin V & Propidium Iodide (PI) Staining

This protocol outlines the steps to measure apoptosis in cells treated with **AMG 925** using Annexin V and PI staining, followed by flow cytometry. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer cell membrane during early apoptosis.[9][10] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic or necrotic cells.[11][12]





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Caption: Workflow for assessing AMG 925-induced apoptosis via flow cytometry.



Materials:

- AMG 925 (stock solution in DMSO)
- Appropriate cancer cell line (e.g., MOLM-13, MV4-11)
- Complete cell culture medium
- 6-well tissue culture plates
- Phosphate-Buffered Saline (PBS), ice-cold
- Trypsin-EDTA (for adherent cells)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
- Flow cytometer

Procedure:

- Cell Seeding: Plate cells in 6-well plates at a density that will allow them to be in the exponential growth phase (approx. 70-80% confluency) at the time of treatment.
- AMG 925 Treatment:
 - Prepare serial dilutions of AMG 925 in a complete culture medium from a DMSO stock solution.
 - Treat cells with various concentrations of AMG 925 (e.g., 10, 50, 200 nM).
 - Include a vehicle control (DMSO) at the same final concentration as the highest AMG 925 dose. A positive control for apoptosis (e.g., staurosporine) is also recommended.[13]
 - Incubate for a predetermined period (e.g., 24, 48, or 72 hours).
- Cell Harvesting:



- For adherent cells: Aspirate the culture medium (which contains floating apoptotic cells) and save it. Gently wash the adherent cells with PBS, then detach them using Trypsin-EDTA. Combine the detached cells with the saved medium.
- For suspension cells: Collect the cells directly from the plate or flask.
- Centrifuge the entire cell suspension at 300 x g for 5 minutes at 4°C.
- Washing: Discard the supernatant and gently wash the cell pellet twice with ice-cold PBS, centrifuging after each wash.[12]
- Staining:
 - Resuspend the cell pellet in 100 μL of 1X Annexin V Binding Buffer.
 - Add 5 μL of Annexin V-FITC and 5 μL of Propidium Iodide to the cell suspension.
 - Gently vortex the cells.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11][12]
- Flow Cytometry Analysis:
 - After incubation, add 400 μL of 1X Annexin V Binding Buffer to each tube.
 - Analyze the samples on a flow cytometer within one hour of staining.[11]
 - Use appropriate controls (unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI) to set compensation and gates correctly.
- Data Interpretation:
 - Live cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[11][12]



Complementary Apoptosis Assays

To confirm the results from the Annexin V assay, consider performing one or more of the following complementary assays.

- Caspase Activity Assay: Apoptosis is executed by a family of proteases called caspases.[9]
 [14] Fluorometric or colorimetric assays can measure the activity of key executioner caspases, such as Caspase-3 and Caspase-7, providing a functional measure of apoptosis induction.
- Western Blot for PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a substrate for activated Caspase-3. During apoptosis, PARP is cleaved from its full-length form (116 kDa) into an 89 kDa fragment. Detecting this cleavage by Western blot is a widely accepted biochemical hallmark of apoptosis.
- TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, which is a characteristic feature of late-stage apoptosis.
 [15] This method can be analyzed by microscopy or flow cytometry and provides confirmation of the apoptotic process.

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